

chemical and physical properties of terbutryn

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An In-depth Technical Guide to the Chemical and Physical Properties of **Terbutryn**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn is a selective, pre-emergent and post-emergent herbicide belonging to the triazine class of chemical compounds.[1] It is primarily absorbed through the roots and foliage of plants, where it acts as a potent inhibitor of photosynthesis.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of **terbutryn**, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and environmental fate. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **terbutryn** are summarized in the following tables. This data is essential for understanding its environmental behavior, toxicological profile, and for the development of new formulations or analytical methods.

Table 1: General Chemical Information of **Terbutryn**



Property	Value	Reference(s)
IUPAC Name	N2-tert-butyl-N4-ethyl-6- (methylthio)-1,3,5-triazine-2,4- diamine	[3]
CAS Number	886-50-0	[3]
Molecular Formula	C10H19N5S	[3]
Molecular Weight	241.36 g/mol	[3][4]
Physical Description	White, crystalline solid/powder	[1]
Synonyms	Terbutryne, Igran, Prebane, Shortstop, GS 14260	[3]

Table 2: Physical and Thermodynamic Properties of **Terbutryn**

Property	Value	Conditions	Reference(s)
Melting Point	104-105 °C		[1]
Boiling Point	154-160 °C	at 0.06 mmHg	
Density	1.115 - 1.12 g/cm ³	at 20 °C	[4]
Vapor Pressure	1.69 x 10 ⁻⁶ mmHg (0.225 mPa)	at 25 °C	[1]
Henry's Law Constant	1.5 x 10 ⁻³ Pa⋅m³/mol	Calculated	

Table 3: Solubility of **Terbutryn**



Solvent	Solubility Value (g/L)	Temperature	Reference(s)
Water	0.025	20 °C	[1]
Acetone	220	20 °C	[4]
Methanol	220	20 °C	[4]
Dichloromethane	300		
n-Octanol	130	20 °C	[4]
Xylene	Readily Soluble		[1]
Hexane	9	20 °C	[4]

Table 4: Physicochemical Properties of Terbutryn

Property	Value	Conditions	Reference(s)
Octanol-Water Partition Coefficient (log P)	3.66 - 3.74	рН 7, 20°С	[4]
Acid Dissociation Constant (pKa)	4.30	25 °C	[4]
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	663 L/kg		

Experimental Protocols

The determination of the physicochemical properties listed above is critical for regulatory assessment and scientific research. Standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD), are typically employed. Below are summaries of the likely protocols used for determining key **terbutryn** properties.

Melting Point/Melting Range (OECD Guideline 102)



This guideline describes several methods for determining the melting point of a substance.[5] [6][7] For a crystalline solid like **terbutryn**, the capillary method is common.

- Principle: A small, packed amount of the substance in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins and completes its melt are recorded.
- Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer or temperature sensor, and glass capillary tubes.
- Procedure:
 - A dry, powdered sample of **terbutryn** is packed into a capillary tube to a height of a few millimeters.
 - The tube is placed in the melting point apparatus.
 - The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first signs of melting are observed and the temperature at which all the solid has transformed into a liquid are recorded as the melting range.
 Methods like Differential Scanning Calorimetry (DSC) can also be used for higher precision.[5]

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[8][9][10][11][12] Given **terbutryn**'s low water solubility (25 mg/L), the flask method is appropriate.

• Principle: A surplus of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.



- Apparatus: A constant temperature water bath or shaker, flasks with stoppers, a centrifugation device, and an analytical instrument (e.g., HPLC, GC-MS).
- Procedure:
 - An excess amount of **terbutryn** is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved solid particles.
 - The concentration of **terbutryn** in the clear aqueous phase is quantified using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The partition coefficient (log P) is a measure of a chemical's lipophilicity. The Shake Flask Method (OECD 107) is suitable for substances with a log P between -2 and 4, while the Slow-Stirring Method (OECD 123) is preferred for more lipophilic substances (log P up to 8.2).[13] [14][15][16][17] Given **terbutryn**'s log P of ~3.7, the shake flask method is applicable.

- Principle: The test substance is dissolved in a two-phase system of n-octanol and water.
 After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.
- Apparatus: A mechanical shaker, centrifuge, flasks, and a suitable analytical instrument (e.g., HPLC-UV).
- Procedure:
 - n-Octanol and water are mutually saturated before use.
 - A small amount of terbutryn is dissolved in either n-octanol or water.

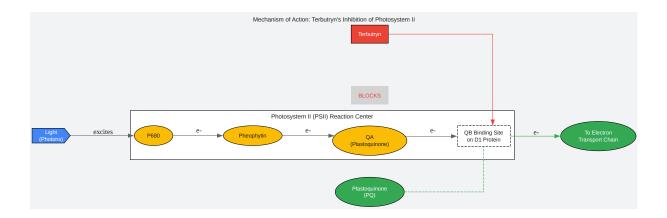


- The solution is placed in a flask with the other solvent, and the flask is shaken at a constant temperature until equilibrium is reached.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of **terbutryn** in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is expressed as log P.

Signaling Pathways and Logical Relationships Mechanism of Action: Photosynthesis Inhibition

Terbutryn's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain in plants. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the Q₈ binding site on the D1 protein of the PSII reaction center, **terbutryn** blocks the binding of plastoquinone, the native electron acceptor.[18][19] This action effectively halts the flow of electrons, inhibiting the photolysis of water and subsequent ATP and NADPH production, which are vital for carbon fixation.[20][21] This ultimately leads to the death of the plant.





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Caption: **Terbutryn** inhibits photosynthesis by blocking the QB binding site in Photosystem II.

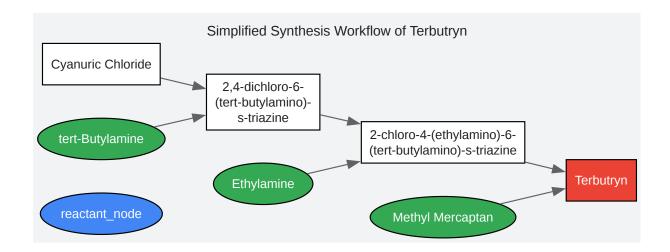
Chemical Synthesis Workflow

The commercial synthesis of **terbutryn** is a multi-step process that starts with cyanuric chloride as the core triazine structure. This is followed by sequential nucleophilic substitution reactions.

- First Substitution: Cyanuric chloride reacts with tert-butylamine, replacing one chlorine atom.
- Second Substitution: The resulting dichlorotriazine derivative then reacts with ethylamine, replacing a second chlorine atom.



 Third Substitution: Finally, the remaining chlorine atom is substituted by reacting the compound with methyl mercaptan (or its sodium salt) to yield the final product, terbutryn.[4]
 [21]



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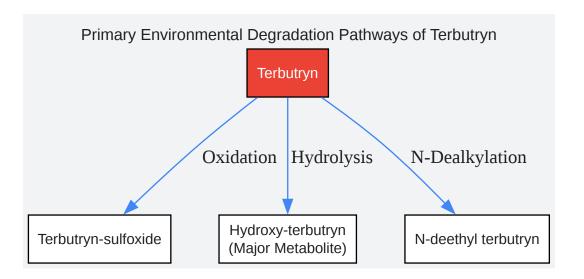
Caption: Synthesis of **terbutryn** via sequential substitution reactions on cyanuric chloride.

Environmental Degradation Pathway

In the environment, **terbutryn** degrades through several pathways. The primary routes involve the oxidation of the methylthio group and the dealkylation of the amino side chains. In soil and water, **terbutryn** can be slowly degraded into several metabolites.

- Oxidation: The sulfur atom of the methylthio group can be oxidized to form terbutrynsulfoxide.
- Hydrolysis: The methylthio group can be hydrolyzed to form hydroxy-terbutryn, which is a major degradation product in sediment.[22]
- N-Dealkylation: The ethyl and tert-butyl groups can be removed from the amino side chains, leading to metabolites like N-deethyl terbutryn.[3][22]





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Caption: Key environmental degradation routes for terbutryn include oxidation and hydrolysis.

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